Methyl 4-(4-bromobenzenesulfonyl)butanoate

説明

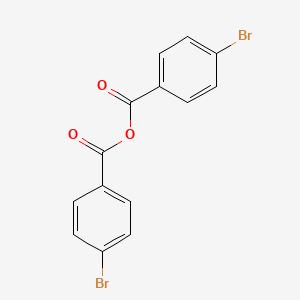

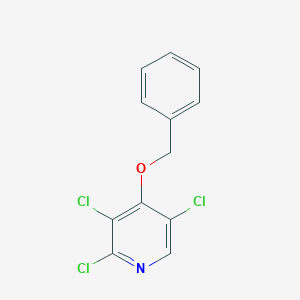

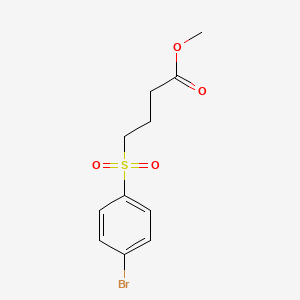

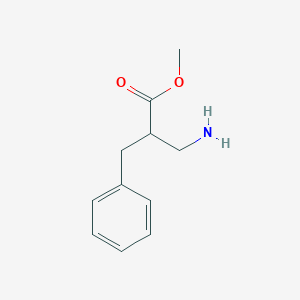

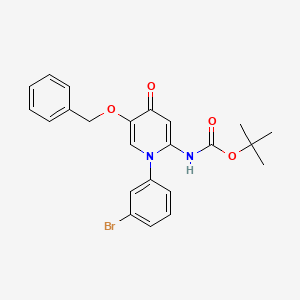

“Methyl 4-(4-bromobenzenesulfonyl)butanoate” is a chemical compound with the molecular formula C11H13BrO4S . It has a molecular weight of 321.19 . This compound is typically used for research purposes .

Molecular Structure Analysis

The InChI code for “Methyl 4-(4-bromobenzenesulfonyl)butanoate” is 1S/C11H13BrO4S/c1-16-11(13)3-2-8-17(14,15)10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“Methyl 4-(4-bromobenzenesulfonyl)butanoate” is a powder at room temperature . The boiling point is not specified in the available resources .科学的研究の応用

Synthesis of Key Intermediates in Drug Development

The synthesis of complex molecules often requires key intermediates that possess both reactivity and stability. Methyl 4-(4-bromobenzenesulfonyl)butanoate serves as a pivotal intermediate in various synthetic routes. For instance, it is instrumental in the synthesis of coenzyme Q10, a vital component in cellular energy production. The compound's unique structural features, such as the bromobenzenesulfonyl group, facilitate its role in coupling reactions, significantly contributing to the efficient synthesis of biologically active molecules (Fansong Mu et al., 2011).

Catalysis and Chemical Transformations

The bromobenzenesulfonyl group in methyl 4-(4-bromobenzenesulfonyl)butanoate is a crucial moiety in nickel-catalyzed cross-coupling reactions. These reactions are foundational in creating complex molecular architectures found in pharmaceuticals and materials science. The compound's ability to participate in cross-coupling reactions exemplifies its utility in constructing carbon-carbon bonds, an essential process in organic synthesis (Daniel A. Everson et al., 2014).

Development of Chiral Fluorinating Agents

The structural flexibility of methyl 4-(4-bromobenzenesulfonyl)butanoate allows for its use in the synthesis of novel chiral fluorinating agents. These agents are critical in introducing fluorine atoms into target molecules, a transformation highly sought after in the development of pharmaceuticals and agrochemicals due to the unique properties that fluorine imparts. Such applications underline the compound's versatility and its contribution to advancing synthetic methodology (Huiliang Sun et al., 2008).

Advanced Materials Synthesis

Beyond pharmaceutical applications, methyl 4-(4-bromobenzenesulfonyl)butanoate finds use in the synthesis of materials with specific functions. The introduction of sulfonyl and bromo groups into butanoate esters, as demonstrated by its derivatives, highlights the compound's potential in creating materials with unique properties, such as enhanced durability, biocompatibility, or specific optical characteristics. This aspect is crucial in the fields of nanotechnology, polymer science, and materials engineering, where the fine-tuning of molecular structures leads to the development of innovative materials (V. Vasin et al., 2016).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Appropriate safety precautions should be taken when handling this compound .

特性

IUPAC Name |

methyl 4-(4-bromophenyl)sulfonylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4S/c1-16-11(13)3-2-8-17(14,15)10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWMYOYBXPDNOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCS(=O)(=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(4-bromobenzenesulfonyl)butanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbonic dichloride, polymer with 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromophenol]](/img/structure/B3244704.png)

![Carbamic acid, n-[4-methyl-1-(phenylmethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester](/img/structure/B3244745.png)